1,4-Dioxo-8-azaspiro[4,5]decane
Description
1,4-Dioxo-8-azaspiro[4,5]decane is a spirocyclic compound featuring a nitrogen atom at position 8 and two ketone groups at positions 1 and 4 (Figure 1). Its unique spiro architecture confers three-dimensional complexity, making it a valuable scaffold in medicinal chemistry. The spirocyclic motif is associated with enhanced metabolic stability, improved solubility, and selective target binding due to its conformational rigidity . This compound has been explored as a structural component in anti-tuberculosis (TB) agents, such as indolyl Mannich bases, where it serves as a side chain to optimize pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
8-azaspiro[4.5]decane-1,4-dione |
InChI |
InChI=1S/C9H13NO2/c11-7-1-2-8(12)9(7)3-5-10-6-4-9/h10H,1-6H2 |
InChI Key |
DXSVIVLMRAWPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1=O)CCNCC2 |
Origin of Product |
United States |
Scientific Research Applications
Receptor Ligand Studies
Research indicates that derivatives of 1,4-Dioxo-8-azaspiro[4,5]decane exhibit high affinity for sigma receptors. For instance, a study showed that an analogue with a fluorine substitution demonstrated a binding affinity of nM for sigma-1 receptors, along with significant selectivity for sigma-2 receptors and the vesicular acetylcholine transporter . These properties make it a valuable candidate for further exploration in neuropharmacology.
Antitumor Activity
Recent studies have synthesized various derivatives of this compound to evaluate their anticancer properties. A series of compounds showed moderate to potent activity against several cancer cell lines:
- A549 (lung cancer) : IC50 values as low as 0.18 µM.
- MDA-MB-231 (breast cancer) : IC50 values around 0.08 µM.
- HeLa (cervical cancer) : IC50 values also nearing 0.14 µM .
These findings suggest that modifications to the spirocyclic structure can enhance biological activity and specificity toward cancer cells.
Gastrointestinal Applications
The compound has been noted for its potential in treating gastrointestinal disorders due to its acetylcholine antagonistic activity. It may help alleviate symptoms associated with gastric hyperacidity and spasms . In animal models, derivatives have shown a significant reduction in gastric juice secretion, indicating their therapeutic potential in gastroenterology.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BTZ043 and Sulfur-Substituted Analogs
BTZ043 (2), a preclinical TB candidate, shares a spirocyclic backbone with 1,4-dioxo-8-azaspiro[4,5]decane but differs in substituents. BTZ043 inhibits DprE1, a mycobacterial enzyme critical for cell wall synthesis. Notably, replacing the ketal oxygens in BTZ043 with sulfur yielded compound 4, which exhibited superior anti-TB activity (MIC: <0.06 µM vs. BTZ043’s MIC: 0.16 µM) . This highlights the importance of heteroatom choice (O vs. S) in modulating potency.
Key Insight : Sulfur substitution enhances activity, likely due to increased lipophilicity or improved target interaction.
Table 1: Anti-TB Activity of Spirocyclic Compounds
| Compound | Structure | MIC (µM) | Mechanism |
|---|---|---|---|
| BTZ043 | 1-oxa-8-azaspiro[4,5]decane | 0.16 | DprE1 inhibition |
| Compound 4 | 1-thia-8-azaspiro[4,5]decane | <0.06 | DprE1 inhibition |
| Compound 3 | Non-spiro analog | 0.20 | DprE1 inhibition |
Non-Spiro Analogs
Compound 3, lacking the spirocyclic side chain, demonstrated comparable anti-TB activity to BTZ043 (MIC: 0.20 µM vs. 0.16 µM) .
Marine-Derived Spiro Compounds
Marine natural products like compound 2 and 3 from fungi incorporate a 1-oxaspiro[4,5]decane ring with indoline diketopiperazine dimers. Their structural divergence underscores the versatility of spiro scaffolds in natural product chemistry.
Fungicidal Derivatives
Substituted 1,4-dioxa-8-azaspiro[4,5]decane derivatives (e.g., compounds 2–6) demonstrate broad-spectrum fungicidal activity (40–100% inhibition against Pyricularia oryzae, Rhizoctonia solani, etc.). Functionalization at R1 (alkyl, aryl) and R2 (halo, thio) positions is critical for potency. For example, compound 2 (2-(4-bromo-2-chlorophenoxy)methyl substitution) showed superior efficacy .
Table 2: Fungicidal Activity of Spirocyclic Derivatives
| Compound | Substituents (R1/R2) | % Inhibition (Range) | Target Fungi |
|---|---|---|---|
| 2 | 4-bromo-2-chlorophenoxy | 85–100% | P. oryzae, R. solani |
| 3 | Morpholin-4-yl | 60–75% | F. oxysporum |
| 4 | 2-chloro-5-thiazolyl | 70–90% | C. capsicum |
Structural and Functional Group Analysis
- This compound : Ketone groups enhance electrophilicity, enabling covalent interactions with biological targets.
- 1,4-Dioxa-8-azaspiro[4,5]decane : Ether oxygens improve metabolic stability but reduce reactivity compared to ketones .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a one-step cyclization process. Equimolar amounts of 1,1-pentamethylene oxalic acid and urea (1:1.1–1.6 molar ratio) are heated to 150–200°C under inert conditions for 0.5–2 hours. The exothermic reaction forms the spirocyclic core through intramolecular dehydration and cyclization.
Optimization and Yield
Key parameters affecting yield include:
-
Temperature : Optimal yields (89.5%) are achieved at 160–170°C.
-
Reaction Time : Prolonged heating beyond 2 hours leads to decomposition, reducing yield to <80%.
-
Solvent-Free Conditions : Eliminating solvents simplifies purification and reduces costs.
Post-reaction purification involves recrystallization with 30–60% ethanol and activated charcoal, yielding white crystalline product (mp 154–156°C) with >89% purity.
Alternative Route Using Triethylamine-Mediated Coupling
A secondary method, described in, utilizes a two-step protocol involving triethylamine (TEA) as a base in tetrahydrofuran (THF) and dichloromethane (DCM). This route is less common due to lower yields but offers advantages in specific functionalization contexts.
Reaction Steps
-
Activation : 2'-Acetylamino-4'-methyl-[4,5']bithiazolyl-2-carbonyl chloride is dissolved in THF/DCM (2:1 v/v).
-
Coupling : Piperazin-2-one and TEA (3 eq.) are added, and the mixture is stirred at 20°C for 12 hours.
-
Purification : Crude product is isolated via preparative HPLC, yielding 25% of the target compound.
Q & A
Q. What are the established synthetic routes for 1,4-Dioxo-8-azaspiro[4,5]decane and its key intermediates?
Methodological Answer: The synthesis typically involves functionalizing spirocyclic precursors. For example:
- Bromination: 8-Bromo-1,4-dioxaspiro[4,5]decane is synthesized via halogenation of 4-dioxa-spiro[4,5]-decane-8-ol using CBr₄ and PPh₃ in dry CH₂Cl₂ at 0°C, followed by purification via column chromatography (EtOAc/hexanes 1:3) .
- Spiroketal Formation: Piperidone hydrochloride reacts with glycerol under mild conditions to form 1,4-dioxa-8-azaspiro[4,5]decane derivatives, achieving satisfactory yields without further purification .
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromination | 4-Dioxa-spiro[4,5]-decane-8-ol, CBr₄ | 0°C, CH₂Cl₂, 24h | ~70% | |
| Spiroketal Cyclization | Piperidone HCl, glycerol | Mild, solvent-free conditions | >85% |
Q. How is the purity of synthesized this compound derivatives typically verified?
Methodological Answer: Purity is assessed using:
- Chromatography: Column chromatography (e.g., EtOAc/hexanes gradients) removes byproducts .
- Spectroscopic Analysis: NMR (¹H/¹³C) and HRMS confirm structural integrity. For example, the azaspiroketal motif in antimycobacterial agents was validated via ¹H NMR (δ 3.8–4.2 ppm for ketal protons) .
- Melting Point/Boiling Point: Physical constants (e.g., bp 108–110°C at 26 mmHg for the parent compound) are cross-checked with literature .
Advanced Research Questions
Q. How does the spirocyclic architecture influence the compound’s biological activity and pharmacokinetic properties?
Methodological Answer: The spirocyclic core enhances:
- Target Binding: Rigidity reduces conformational entropy, improving affinity. For example, azaspiroketal-containing Mannich bases showed selective membrane permeabilization in mycobacteria due to spirocycle-induced steric complementarity .
- Metabolic Stability: The spiro structure resists oxidative degradation. In 5-HT₁A receptor ligands, the 1,4-dioxaspiro[4,5]decane moiety improved metabolic half-life compared to non-spiro analogs .
- Solubility: Spirocycles balance lipophilicity; derivatives with polar substituents (e.g., hydroxyl groups) show enhanced aqueous solubility .
Q. What strategies resolve contradictory data on substituent effects in pharmacological studies?
Methodological Answer: Contradictions arise from substituent size and electronic effects:
- Case Study 1: In 5-HT₁A receptor ligands, small substituents (e.g., methyl) at C8 of the spirocycle retained receptor affinity, while bulkier groups (e.g., phenyl) caused steric clashes, reducing activity. This was validated via molecular docking .
- Case Study 2: Replacing ketal oxygens with sulfur in BTZ043 analogs increased antimycobacterial activity, highlighting the role of electronic modulation .
Resolution Workflow:
Docking Simulations: Predict steric/electronic compatibility.
SAR Studies: Systematically vary substituents (e.g., halogens, alkyl chains).
Biophysical Assays: Measure membrane permeabilization (e.g., fluorescence dye leakage assays) .
Q. What methodological considerations are critical in optimizing reaction conditions for novel derivatives?
Methodological Answer: Key factors include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) facilitate nucleophilic substitutions in spirocycle functionalization .
- Temperature Control: Bromination reactions require low temperatures (0°C) to avoid side reactions .
- Catalyst Compatibility: Anhydrous K₂CO₃ is preferred for SN2 reactions to minimize hydrolysis .
Example Optimization Table:
| Reaction Type | Optimal Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Halogenation | CH₂Cl₂ | PPh₃ | 0°C | 70–80% |
| Nucleophilic Substitution | DMF | Anhydrous K₂CO₃ | 80–100°C | 60–75% |
Q. How can researchers address discrepancies in reported biological activities of structurally similar analogs?
Methodological Answer: Discrepancies often stem from assay variability or impurity profiles:
Q. What advanced analytical techniques are employed to characterize degradation products?
Methodological Answer:
- Photodegradation Studies: UV irradiation (λ >235 nm) of matrix-isolated spirocycles identifies photolysis products via FT-IR and mass spectrometry .
- Thermogravimetric Analysis (TGA): Measures thermal stability; decomposition temperatures (e.g., 245°C for butyrophenone derivatives) guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
